Bicyclo[3.1.0]hexan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZKEFUOHKGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338479 | |
| Record name | Bicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-04-0 | |
| Record name | Bicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.1.0]hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 3.1.0 Hexan 3 One and Its Derivatives
Convergent Annulation Strategies
Convergent synthesis, where complex molecules are assembled from several individual fragments, offers an efficient route to the bicyclo[3.1.0]hexane core. These strategies often involve the formation of multiple carbon-carbon bonds in a single reaction, rapidly building molecular complexity.
Photoredox-Catalyzed (3 + 2) Annulation of Cyclopropenes and Aminocyclopropanes
A notable convergent approach is the photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method provides a convergent route to bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. nih.govrsc.org The reaction is typically carried out under mild conditions, utilizing either an organic or an iridium photoredox catalyst and irradiation with blue LEDs. nih.govrsc.org This strategy is advantageous as it allows for the rapid construction of highly valuable bicyclic scaffolds with three contiguous stereocenters, given that efficient synthetic methods for both reaction partners are available. nih.govrsc.org
The substrate scope of this photoredox-catalyzed (3 + 2) annulation is broad, accommodating a range of cyclopropene (B1174273) and cyclopropylaniline derivatives. nih.govrsc.org Good yields have been reported for various substituted cyclopropenes, including those with two esters, cyano groups, or fluorine atoms. researchgate.net Phenyl-substituted cyclopropenes also participate effectively in the reaction. researchgate.net The reaction demonstrates high diastereoselectivity, particularly when using difluorocyclopropenes in conjunction with a removable substituent on the cyclopropylaniline. nih.govrsc.org This high level of diastereocontrol provides access to important fluorinated building blocks for medicinal chemistry. nih.govrsc.org For instance, the reaction of a 1-fluoro-2-phenyl cyclopropene with an N-PMP-cyclopropylamine resulted in a 15:1 diastereomeric ratio. The use of removable directing groups, such as a p-methoxyphenyl (PMP) group on the cyclopropylaniline, can enhance selectivity by templating the geometry of the annulation.
Table 1: Selected Examples of (3 + 2) Annulation Products
| Cyclopropene | Cyclopropylaniline | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1-Fluoro-2-phenyl | N-PMP-cyclopropyl | 72 | 15:1 |
| 1,1-Difluoro-2-methyl | N-Ts-cyclopropyl | 85 | >20:1 |
Data sourced from Benchchem
The mechanism of the photoredox-catalyzed (3 + 2) annulation proceeds through a stepwise radical process initiated by single-electron transfer (SET). Under blue LED irradiation, the photocatalyst (either an organic dye like 4CzIPN or an iridium complex) is excited. The excited photocatalyst then oxidizes the aminocyclopropane, which acts as a three-carbon synthon, to form a radical cation. nih.gov This is followed by the ring-opening of the cyclopropane (B1198618) to generate a distonic radical cation. nih.gov Concurrently, the cyclopropene, which serves as a two-carbon synthon, undergoes radical addition. The subsequent steps involve ring expansion and rearomatization to yield the final bicyclic product. The entire process is a cascade of radical and polar steps, highlighting the versatility of photoredox catalysis in generating reactive intermediates under mild conditions.
Boronyl Radical-Catalyzed [3 + 2] Cycloaddition of Cyclopropanes and Cyclopropenes
Another innovative approach for the synthesis of polysubstituted bicyclo[3.1.0]hexanes is the boronyl radical-catalyzed [3 + 2] cycloaddition of cyclopropanes and cyclopropenes. researchgate.net This metal-free reaction offers a sustainable and atom-economical method for the rapid construction of multiple carbon-carbon bonds. researchgate.net The reaction demonstrates excellent functional group tolerance and operational simplicity, making it a valuable addition to the synthetic chemist's toolbox. researchgate.net The mechanism is believed to involve the formation of ketyl and alkenyl radicals through boronyl transfer and sequential radical additions, which ultimately leads to ring formation and regeneration of the catalyst. organic-chemistry.org
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies provide a powerful means to construct the bicyclo[3.1.0]hexane skeleton, often with a high degree of stereocontrol. These methods typically involve the formation of one of the rings from a pre-functionalized acyclic or monocyclic precursor.
Radical Asymmetric Intramolecular α-Cyclopropanation of Aldehydes
A significant advancement in intramolecular cyclization is the radical asymmetric intramolecular α-cyclopropanation of aldehydes. d-nb.infonih.gov This method allows for the direct and stereoselective construction of cyclopropanes bearing highly congested vicinal all-carbon quaternary stereocenters, a formidable challenge in chemical synthesis. d-nb.infonih.gov The reaction utilizes a Cu(I)/secondary amine cooperative catalyst to facilitate the single-step construction of bicyclo[3.1.0]hexane skeletons from unactivated alkenes with the simple α-methylene group of aldehydes serving as the C1 source. d-nb.infonih.gov This transformation has been successfully adapted into an asymmetric process, providing an enantioselective route to enantioenriched bicyclo[3.1.0]hexanes. d-nb.infonih.gov Preliminary mechanistic studies suggest that this formal [2+1] cycloaddition proceeds through a stepwise radical process. d-nb.info The broad substrate scope of this reaction encompasses various terminal and internal alkenes, as well as diverse (hetero)aromatic, alkenyl, and alkyl-substituted geminal alkenes. d-nb.info
Intramolecular Simmons-Smith Cyclopropanation
The Intramolecular Simmons-Smith (IMSS) reaction represents a powerful method for constructing the bicyclo[3.1.0]hexane skeleton. nih.govacs.org This approach involves the cyclopropanation of an alkene tethered to a carbenoid precursor within the same molecule. The process typically begins with the preparation of functionalized gem-diiodoalkanes that also contain an allylic alcohol. nih.gov
The cyclization is then initiated using a zinc carbenoid, commonly generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂). ethz.ch This method has proven successful for creating both bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. acs.org A key feature of the IMSS reaction is the influence of directing groups. Allylic functional groups can significantly enhance the reaction's efficiency and diastereoselectivity. nih.gov For instance, the presence of an allylic alcohol or its ether derivatives can direct the zinc carbenoid, leading to the formation of the bicyclic product with high stereocontrol. nih.govacs.org The scope of the reaction is broad, tolerating substitution on both the alkene and at the allylic position, which allows for the synthesis of a variety of substituted bicyclo[3.1.0]hexanes in high yields. nih.gov
| Reaction Component | Description | References |
| Reaction Type | Intramolecular Simmons-Smith (IMSS) Cyclopropanation | nih.govacs.org |
| Key Substrate | Functionalized gem-diiodoalkanes containing allylic alcohols | nih.gov |
| Reagents | Zinc carbenoid (e.g., from Et₂Zn and CH₂I₂) | ethz.ch |
| Key Feature | Can be directed by allylic functional groups for high diastereoselectivity | nih.gov |
| Product Scope | Substituted bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes | nih.govacs.org |
Palladium-Trimethylenemethane 1,3-Dipole Cascade Annulations
A sophisticated strategy for assembling the bicyclo[3.1.0]hexane framework involves palladium-catalyzed cascade annulations using trimethylenemethane (TMM) 1,3-dipoles. nih.gov This method enables the construction of complex bicyclic systems, often creating multiple contiguous quaternary stereogenic centers with high levels of enantioselectivity. nih.govresearchgate.net
The process is initiated by the chemoselective generation of a palladium-TMM 1,3-dipole from a precursor such as 2-(cyanomethyl)allyl carbonate via a deprotonation strategy. nih.govresearchgate.net This reactive intermediate can then engage with a suitable partner, for example, a Morita-Baylis-Hillman carbonate. This initial reaction forms a new 1,3-dipole species, which subsequently undergoes a cascade of [1+2] and [3+2] annulations to furnish the final bicyclo[3.1.0]hexane structure. nih.govresearchgate.net This double deprotonation strategy allows for the controlled and enantioselective formation of these sterically congested frameworks. nih.gov
| Reaction Component | Description | References |
| Reaction Type | Palladium-Trimethylenemethane (TMM) 1,3-Dipole Cascade Annulation | nih.gov |
| Catalyst | Palladium complex | nih.govresearchgate.net |
| Key Precursor | 2-(cyanomethyl)allyl carbonate (generates TMM dipole) | nih.gov |
| Reaction Partner | Morita-Baylis-Hillman carbonates | nih.govresearchgate.net |
| Mechanism | Cascade [1+2]/[3+2] annulations following a double deprotonation | nih.gov |
| Key Outcome | Enantioenriched bicyclo[3.1.0]hexane frameworks with contiguous quaternary stereocenters | nih.govresearchgate.net |
Oxidative Cyclopropanation of 1,6-Enynes
The oxidative cyclopropanation of 1,6-enynes, catalyzed by transition metals like gold(I) or silver(I), provides another efficient route to functionalized bicyclo[3.1.0]hexane derivatives. researchgate.netacs.org This approach is notable for its high atom economy and ability to form multiple chemical bonds in a single step, often under mild conditions and without the need for harsh external oxidants. acs.orgacs.org
In a typical silver(I)-catalyzed process, a heteroatom-tethered 1,6-enyne undergoes intramolecular oxidative cyclopropanation under an air atmosphere to yield 3-aza-bicyclo[3.1.0]hexane derivatives in good to excellent yields. acs.orgfigshare.comnih.gov Mechanistic studies suggest the involvement of a silver carbenoid intermediate. acs.org Similarly, gold(I) catalysis, particularly with chiral phosphoramidite (B1245037) ligands, enables a highly enantioselective version of this transformation, providing access to densely functionalized bicyclo[3.1.0]hexanes with excellent enantiomeric ratios (up to 98:2 e.r.). researchgate.net
| Reaction Component | Description | References |
| Reaction Type | Oxidative Cyclopropanation | researchgate.netacs.org |
| Substrate | 1,6-Enynes (often heteroatom-tethered) | acs.orgfigshare.com |
| Catalysts | Cationic Au(I) or Ag(I) complexes | researchgate.netacs.org |
| Key Feature | Atom-economical, forms multiple bonds in one step, can be performed under air | acs.orgacs.org |
| Enantioselectivity | High enantioselectivity achieved using Au(I) with chiral phosphoramidite ligands | researchgate.net |
Ring Contraction and Rearrangement Pathways in Bicyclo[3.1.0]hexan-3-one Formation
Base-Promoted Ring Contraction of Epoxy Ketones
A key pathway to the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone. researchgate.netacs.org This method is particularly useful for synthesizing conformationally restricted analogues of biologically relevant molecules like β-arabinofuranosyl and α-galactofuranosyl rings. acs.orgresearchgate.net The synthesis often commences with a symmetrical starting material such as cyclohexane-1,4-dione, which is converted into a corresponding epoxy ketone. researchgate.netacs.org Subsequent treatment with a base induces a ring contraction, yielding the bicyclo[3.1.0]hexane core. acs.org This strategic transformation allows for the creation of both pseudo-enantiomeric forms of the target bicyclic systems from a single precursor. acs.org
In Situ Preparation of Cyclopropanones with the Bicyclo[3.1.0]hexan-6-one Skeleton
The bicyclo[3.1.0]hexan-6-one skeleton, an isomer of the title compound, can be prepared in situ from α,α′-dibromo ketones. researchgate.netcdnsciencepub.com Specifically, substituted 2,6-dibromocyclohexanones serve as precursors. researchgate.net The reductive removal of the bromine atoms is achieved using an organometallic salt, a reaction that occurs almost instantaneously at very low temperatures (e.g., -78 to -100 °C). researchgate.netcdnsciencepub.com This procedure is well-suited for small-scale experiments, allowing for the characterization of the highly unstable cyclopropanone (B1606653) products by low-temperature NMR spectroscopy. researchgate.net Many of these bicyclo[3.1.0]hexan-6-one derivatives are extremely labile and readily undergo rearrangement at slightly elevated temperatures (ca. -80 °C) to form cross-conjugated enols. researchgate.netcdnsciencepub.com
Scalable and Enantioselective Synthesis Routes
The development of scalable and enantioselective synthetic routes is crucial for the practical application of this compound derivatives in pharmaceuticals. A notable success in this area is the synthesis of (1R,5R)-2,2-dimethoxythis compound, a key intermediate in the production of the HIV capsid inhibitor, Lenacapavir (B1654289). nih.govacs.org
| Parameter | Description | References |
| Target Compound | (1R,5R)-2,2-dimethoxythis compound | nih.govacs.org |
| Application | Key intermediate for the HIV drug Lenacapavir | nih.gov |
| Starting Material | (R)-epichlorohydrin | nih.govchemrxiv.org |
| Key Features | 4-step telescoped synthesis, I₂-promoted hydroxylation, Albright-Goldman oxidation | nih.govverixiv.org |
| Scale | Demonstrated on a hundred-gram scale | nih.govverixiv.org |
| Overall Yield | 25% | nih.gov |
| Enantiomeric Purity | >99% ee | nih.gov |
Asymmetric Synthesis from Chiral Precursors (e.g., (R)-Epichlorohydrin)
A notable advance in the asymmetric synthesis of this compound derivatives is the use of readily available and inexpensive chiral starting materials. (R)-epichlorohydrin serves as a prime example of such a precursor. nih.govacs.orgresearchgate.netchemrxiv.org A scalable, enantioselective synthesis of (1R,5R)-2,2-dimethoxythis compound, an important intermediate for the antiviral drug lenacapavir, has been developed starting from (R)-epichlorohydrin. nih.govacs.orgresearchgate.netchemrxiv.org
A stepwise approach to the bicyclic ketone involves the initial synthesis of (R)-1,2-epoxyhex-5-ene, which then undergoes an intramolecular cyclopropanation mediated by lithium 2,2,6,6-tetramethylpiperidide (LTMP) to form the corresponding bicyclo[3.1.0]hexan-2-ol. acs.org Subsequent oxidation provides the desired ketone. acs.org
Chiral Auxiliary and Asymmetric Catalysis in this compound Synthesis
The synthesis of enantiomerically pure derivatives of bicyclo[3.1.0]hexane can be achieved through the use of chiral auxiliaries or by employing asymmetric catalysis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary-based Simmons-Smith approach has been utilized to generate 1R,5S-bicyclo[3.1.0]hexan-2-one from cyclopent-2-en-1-one, achieving good diastereoselectivity. acs.org
Asymmetric catalysis, on the other hand, involves the use of a chiral catalyst to control the stereochemistry of a reaction. This approach is often more efficient as only a small amount of the chiral catalyst is required. For example, diazo intermediates can undergo carbene-mediated cyclopropanation with chiral ligands, such as Rh₂(S-PTTL)₄, to control the stereochemistry of the resulting bicyclo[3.1.0]hexane system. Furthermore, a copper(I)/secondary amine cooperative catalyst system has been used for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes to construct bicyclo[3.1.0]hexane skeletons. d-nb.info This method has been successfully applied in an asymmetric fashion to produce enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters. d-nb.info
Process Development for Large-Scale Production (e.g., Telescoped Sequences, Crystallization, Distillation)
The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of robust, efficient, and scalable processes. Key strategies in this regard include telescoped sequences, crystallization, and distillation. nih.govthieme-connect.com
Crystallization is a crucial technique for the purification and isolation of solid compounds. In the synthesis of 6,6-dimethylthis compound from (+)-3-carene, crystallization was employed to isolate a key intermediate, (1S,3R,4R,6R)-4-bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, by cooling the crude product in hexane. thieme-connect.com
Distillation is another fundamental purification technique, particularly for volatile liquid compounds. It is used to separate components of a mixture based on differences in their boiling points. In the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one, distillation was used to purify the final product on a laboratory scale. acs.org Similarly, in the large-scale synthesis of 6,6-dimethylthis compound, short-path distillation was utilized to purify intermediates and the final product. thieme-connect.com
Table 1: Scale-Up Summary of Telescoped Synthesis nih.gov
| Entry | Starting Material (Scale) | Product | Overall Isolated Yield | Key Features |
|---|---|---|---|---|
| 1 | (R)-Epichlorohydrin (hundred-gram scale) | (1R,5S)-Bicyclo[3.1.0]hexan-2-one | 48-55% | 4-step telescoped protocol, minimal distillations |
Derivatization Strategies for Functionalized this compound Compounds
The this compound core serves as a versatile template for the synthesis of a wide array of functionalized derivatives. nih.govgoogle.com These derivatization strategies are essential for exploring the structure-activity relationships of these compounds in various applications, including medicinal chemistry. google.comgoogle.com
One common derivatization involves the oxidation of the ketone to introduce other functional groups. For instance, Baeyer-Villiger oxidation of this compound can lead to the formation of lactones, which can be further transformed. Reduction of the ketone functionality provides access to the corresponding alcohols, which can be stereochemically controlled and serve as precursors for other derivatives.
The introduction of substituents at various positions on the bicyclic ring system is another key derivatization strategy. This can be achieved through various synthetic methods, including electrophilic addition to alkenes, intramolecular cyclizations, and cross-coupling reactions. researchgate.net For example, the addition of diazoacetates to substituted cyclopentenes under rhodium catalysis leads to functionalized bicyclo[3.1.0]hexane-6-carboxylates. researchgate.net
Furthermore, the amino group can be introduced through methods like reductive amination or nucleophilic substitution, leading to the synthesis of bicyclic amines. The resulting functionalized bicyclo[3.1.0]hexane derivatives are often explored for their potential biological activities. google.comgoogle.com
Table 2: Examples of Derivatization Reactions
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| This compound | Grignard reagents (e.g., phenyllithium) | Tertiary alcohols |
| Substituted cyclopentenes | Ethyl diazoacetate, Rhodium catalyst | Bicyclo[3.1.0]hexane-6-carboxylates researchgate.net |
Reactivity and Mechanistic Studies of Bicyclo 3.1.0 Hexan 3 One Systems
Ring Opening Reactions of the Cyclopropane (B1198618) Moiety
The presence of the carbonyl group in bicyclo[3.1.0]hexan-3-one activates the adjacent cyclopropane ring, making it susceptible to various ring-opening reactions under different conditions.
Acid-Catalyzed Ring Opening (e.g., Fluorosulphuric Acid, Superacidic Media)
In strongly acidic environments, such as those created by superacids like fluorosulphuric acid, this compound and its derivatives undergo protonation and subsequent ring-opening of the cyclopropane moiety. collectionscanada.ca This process is driven by the formation of stabilized carbocationic intermediates.
The protonation of this compound in superacid media leads to the formation of carbocations. collectionscanada.ca The specific nature of these cationic species depends on the substitution pattern and the reaction conditions. Studies have provided evidence for the generation of cyclopentenium ions through the cleavage of the internal C1-C5 bond of the bicyclic system. collectionscanada.caresearchgate.net The stability of these ions is a driving force for the isomerization process. collectionscanada.ca In some instances, the formation of non-classical carbocations, such as trishomocyclopropenyl cations, has been postulated, highlighting the complex electronic interactions within these strained systems.
The regioselectivity of the cyclopropane bond cleavage is influenced by factors such as the alignment of the cyclopropyl (B3062369) bonds with the vacant p-orbital of the incipient carbocation. collectionscanada.ca
Isomerization and deuterium (B1214612) incorporation studies are powerful tools for elucidating the mechanisms of these acid-catalyzed rearrangements. By using deuterated acid media, researchers can track the positions of deuterium incorporation in the products, providing insights into the intermediates and transition states involved. For instance, studies on related bicyclic systems have shown that methyl substitution significantly affects the energetics of isomerization, which is consistent with the known charge distributions in the reactant and product cations. collectionscanada.ca These studies help to map the potential energy surfaces of the carbocationic intermediates and understand the factors governing their rearrangement pathways. researchgate.net
Methanolysis under Acidic and Basic Conditions
The ring opening of activated bicyclo[3.1.0]hexane systems can also be achieved using nucleophiles like methanol (B129727), with the outcome being highly dependent on the pH of the reaction medium. acs.orgnih.gov For bicyclo[3.1.0]hexane derivatives with a ketone and an ester or aldehyde group flanking one of the cyclopropane carbons, the regioselectivity of methanolysis is distinctly controlled by whether the conditions are acidic or basic. nih.govacs.org
Under acidic conditions , the reaction of these activated bicyclo[3.1.0]hexanes with methanol predominantly yields a 4-methoxycyclohexane derivative. nih.govacs.orgresearchgate.net This outcome suggests a specific mode of cyclopropane ring opening where the C1-C6 bond is cleaved, followed by nucleophilic attack of methanol.
Conversely, under basic conditions , the methanolysis of the same substrates leads to the formation of a 3-methoxymethylcyclopentanone. nih.govacs.orgresearchgate.net This product arises from the cleavage of the C1-C5 bond of the cyclopropane ring, followed by methanol addition.
The contrasting regioselectivity observed under acidic versus basic conditions highlights the different mechanistic pathways at play. In acidic media, the reaction likely proceeds through a carbocationic intermediate where the positive charge is stabilized by the electron-donating character of the oxygen atom in the protonated carbonyl group. In basic media, the reaction is likely initiated by the formation of an enolate, which then directs the ring opening and subsequent nucleophilic attack.
Table 1: Regioselectivity of Methanolysis of an Activated Bicyclo[3.1.0]hexane Derivative
| Condition | Primary Product |
|---|---|
| Acidic (Methanol, p-toluenesulfonic acid) | 4-Methoxycyclohexane derivative nih.govacs.orgresearchgate.net |
Transition Metal-Mediated Ring Opening (e.g., Triazole-Derived Metallocarbenes)
Transition metal catalysts offer an alternative and often highly selective method for the ring opening of cyclopropanes. researchgate.netmdpi.com In the context of this compound systems, reactions involving metallocarbenes derived from 1,2,3-triazoles are of particular interest. researchgate.netmdpi.comresearchgate.net N-sulfonyl-1,2,3-triazoles, in the presence of rhodium(II) catalysts, can extrude nitrogen to form metal-bound imino carbene intermediates. researchgate.netacs.org
These reactive metallocarbenes can then participate in a variety of transformations, including reactions with the strained bicyclo[3.1.0]hexane skeleton. researchgate.net The interaction of the metallocarbene with the cyclopropane moiety can lead to a formal ring-opening and subsequent functionalization, providing access to complex molecular architectures. The precise nature of the products formed depends on the specific catalyst, substrates, and reaction conditions employed. This methodology represents a powerful tool for the construction of diverse heterocyclic and carbocyclic frameworks. researchgate.netmdpi.com
Rearrangement Processes
Beyond simple ring-opening, this compound and its derivatives can undergo more complex rearrangement processes. These rearrangements can be initiated thermally, photochemically, or through catalysis, leading to a variety of structural isomers. researchgate.netcdnsciencepub.com For instance, photochemical rearrangement of certain bicyclo[3.1.0]hex-3-en-2-ones, which are structurally related to this compound, can lead to the formation of phenolic compounds. cdnsciencepub.com A key step in some of these transformations is a 2π disrotatory ring-opening process. cdnsciencepub.comresearchgate.net
Additionally, tandem reactions involving cycloaddition followed by rearrangement have been developed. For example, a rhodium-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes provides access to bicyclo[3.1.0]hexane products. acs.org These processes highlight the synthetic versatility of the bicyclo[3.1.0]hexane skeleton and its ability to be transformed into a range of other cyclic and aromatic systems.
Intramolecular Alkyl Cyclopropanone (B1606653) – Dienol Rearrangement
Substituted bicyclo[3.1.0]hexan-6-ones, which are cyclopropanone derivatives, can be prepared in situ from the corresponding 2,6-dibromocyclohexanones. cdnsciencepub.com These strained ketones are often thermally labile and undergo a facile intramolecular rearrangement. cdnsciencepub.comcdnsciencepub.com For instance, 1-tert-butyl-5-methyl and 1-tert-butyl-5-ethyl bicyclo[3.1.0]hexan-6-ones are extremely unstable, rearranging at approximately -80°C to form a cross-conjugated enol where the methyl or ethyl group is converted into an exomethylene group. cdnsciencepub.com In contrast, the 1,5-di-tert-butyl and 1-tert-butyl analogs exhibit greater thermal stability, up to about 0°C. cdnsciencepub.com
The major pathway for this rearrangement leads to the formation of an α,β-unsaturated ketone. researchgate.net This transformation proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone. researchgate.net
The rearrangement of these bicyclic cyclopropanones is postulated to proceed through an oxyallyl intermediate. cdnsciencepub.comresearchgate.net This highly reactive species is formed by the cleavage of the internal C1-C5 bond of the bicyclo[3.1.0]hexane skeleton. The formation of the oxyallyl intermediate is a key step that initiates the subsequent rearrangement cascade. researchgate.net Dynamic 1H NMR line broadening observed in 1,5-di-tert-butylbicyclo[3.1.0]hexan-6-one provides evidence for the involvement of a cyclohexyl oxyallyl intermediate. researchgate.net
Thermal and Photochemical Rearrangements of Bicyclo[3.1.0]hex-3-en-2-one Derivatives
Bicyclo[3.1.0]hex-3-en-2-one and its derivatives undergo fascinating rearrangements when subjected to heat or light, often leading to the formation of phenolic compounds. irbbarcelona.orgnih.govacs.org For example, the monoterpene umbellulone, a substituted bicyclo[3.1.0]hex-3-en-2-one, thermally rearranges to thymol (B1683141) when heated to 280°C. nih.govresearchgate.net Photochemical rearrangements of these systems can also be induced, often with high efficiency. acs.orgcdnsciencepub.com
The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) is believed to originate from a short-lived triplet excited state (T1). irbbarcelona.org This T1 state is formed after initial photoexcitation to the singlet excited state (S1) followed by intersystem crossing. irbbarcelona.org
The nature of the key intermediate in these rearrangements has been a subject of considerable investigation and debate. Early proposals suggested the involvement of a zwitterionic intermediate. acs.orgmiami.edu However, computational studies, specifically ab initio CASSCF and CASPT2 calculations, provide strong evidence that the intermediate is better described as a diradical rather than a zwitterion. nih.govresearchgate.net
On the ground state potential energy surface (S0), the rearrangement is predicted to occur via a two-step mechanism. nih.govresearchgate.net The first step is the cleavage of the internal cyclopropane C-C bond, leading to a singlet diradical intermediate that lies approximately 25.0 kcal/mol above the ground state. irbbarcelona.orgnih.gov This is the rate-determining step in the thermal rearrangement, with a calculated activation energy of 41.2 kcal/mol. nih.govresearchgate.net
In the photochemical pathway, the reaction is thought to proceed through the lowest-energy triplet state (T1). irbbarcelona.orgnih.gov From the T1 state, the cleavage of the internal cyclopropane C-C bond is essentially barrierless, leading to the diradical intermediate. nih.gov This is followed by intersystem crossing to the S0 potential energy surface and a subsequent low-barrier 1,2-hydrogen shift to yield the final phenolic product. irbbarcelona.orgnih.gov
The reaction environment can significantly influence the outcome of these rearrangements. In solution, the photochemical behavior can differ from that in the gas phase. researchgate.net For instance, in solution, photoisomerization involving a 1,3-hydrogen migration can become a major channel, a phenomenon attributed to the solvent cage effect. researchgate.net
The solid state, or crystal lattice, can exert even more dramatic control over the reaction's regioselectivity. acs.org While in solution, the preferential migration of substituents in the zwitterionic intermediate is governed by electronic effects, in the crystal lattice, the regioselectivity is dictated by the surrounding lattice structure. acs.org Furthermore, the stereochemistry of the starting material can determine the reaction pathway in the solid state, whereas in solution, a common intermediate often leads to the same product regardless of the initial stereoisomer. acs.org
Strain-Driven Reactivity and its Influence on Reaction Pathways (e.g., Ene Reactions, Cycloadditions)
The inherent ring strain in the bicyclo[3.1.0]hexane framework is a key driver of its reactivity in various transformations, including ene reactions and cycloadditions. This strain energy facilitates reactions that lead to the formation of less strained products.
The reactivity of bicyclo[3.1.0]hexane systems is influenced by their strain energy compared to other bicyclic systems. For example, bicyclo[3.1.0]hexane has lower strain energy than the smaller bicyclo[1.1.0]butane, which makes it less reactive in certain strain-releasing reactions. While bicyclo[1.1.0]butane can react spontaneously with alkynes, bicyclo[3.1.0]hexane often requires the use of catalysts, such as rhodium or platinum, to overcome the kinetic barriers for such cycloadditions.
Bicyclo[3.1.0]hexane derivatives can be synthesized through various cycloaddition strategies. For instance, a (3 + 2) annulation strategy utilizing the strain of cyclopropenes and aminocyclopropanes provides a convergent route to the bicyclo[3.1.0]hexane core. researchgate.net Additionally, rhodium-catalyzed intramolecular cyclopropanation of specifically designed substrates offers an efficient method for constructing bicyclo[3.1.0]hexan-2-one derivatives. digitellinc.com The unique reactivity of these strained systems continues to be explored for the development of novel synthetic methodologies.
Conventional Organic Transformations of the Carbonyl and Alicyclic Moieties
The this compound framework, characterized by its fused cyclopropane and cyclopentanone (B42830) rings, exhibits distinct reactivity at both its carbonyl group and the alicyclic structure. The inherent ring strain of this bicyclic system influences its chemical behavior in a variety of conventional organic transformations.
Oxidation Reactions
The carbonyl moiety and adjacent carbons in this compound and its derivatives can undergo various oxidation reactions. The Baeyer-Villiger oxidation, a classic reaction for converting ketones to esters (or lactones), is a notable transformation for this system. For instance, the oxidation of 6,6-dimethylthis compound results in the corresponding acetate, which can then be hydrolyzed to the alcohol. lookchem.com This two-step sequence, involving Baeyer-Villiger rearrangement followed by saponification, has been optimized for large-scale synthesis. lookchem.com
Other oxidative methods have been applied to derivatives of the bicyclo[3.1.0]hexane system. For example, the secondary alcohol in a protected bicyclo[3.1.0]hexane can be oxidized to the corresponding ketone using Swern conditions or a catalytic amount of RuCl₃ with NaClO. google.com In another synthetic route, an Albright-Goldman oxidation was employed to form the ketone. acs.orgnih.gov The oxidation of a bicyclic alcohol to this compound has been achieved with high efficiency using Brown oxidation.
Table 1: Selected Oxidation Reactions in Bicyclo[3.1.0]hexane Systems
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| 6,6-dimethylthis compound | Baeyer–Villiger rearrangement | Acetate derivative | 96–98% | lookchem.com |
| cis-Bicyclo[3.1.0]hexan-3-ol | Brown oxidation | This compound | 98% | |
| (1R,5S)-Bicyclo[3.1.0]hexan-2-ol derivative | Albright–Goldman oxidation | (1R,5R)-2,2-Dimethoxythis compound | - | acs.orgnih.gov |
| Secondary alcohol derivative | RuCl₃ (cat.), NaClO, Acetic acid | Ketone derivative | - | google.com |
Reduction Reactions
The carbonyl group of this compound is readily reduced to the corresponding alcohol, cis-bicyclo[3.1.0]hexan-3-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reduction yields stereoisomeric alcohols, and the specific isomer obtained can be influenced by the reaction conditions and the substrate's stereochemistry. For example, LiAlH₄ reduction has been used in synthetic pathways to produce mixtures of alcohol isomers from cyclopentenol (B8032323) derivatives that have undergone Baeyer-Villiger oxidation.
Table 2: Reduction of this compound
| Starting Material | Reagents | Product | Reference |
| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Bicyclo[3.1.0]hexan-3-ol |
Substitution Reactions Alpha to Carbonyl
The carbon atoms adjacent (alpha) to the carbonyl group in this compound are activated towards substitution reactions. This reactivity is a cornerstone for further functionalization of the bicyclic scaffold. For instance, a key intermediate in the synthesis of the antiviral drug Lenacapavir (B1654289), (1R,5S)-bicyclo[3.1.0]hexan-2-one, undergoes an I₂-promoted hydroxylation at the alpha position to introduce a hydroxyl group. acs.orgnih.gov In another example, a derivative of this compound is subjected to a Strecker reaction, which involves the addition of ammonia (B1221849) and cyanide to the carbonyl group, ultimately leading to the formation of an alpha-amino nitrile. google.com This reaction proceeds with high diastereoselectivity and is promoted by titanium compounds like titanium isopropoxide. google.com
Solvent-Directed Divergent Reactivity in Bicyclo[3.1.0]hexane Systems
The choice of solvent can play a critical role in directing the reaction pathways of complex chemical transformations, leading to divergent outcomes from a common precursor. A notable example involving the synthesis of bicyclo[3.1.0]hexane scaffolds demonstrates this principle. acs.orgnih.govhse.ru
In a study, 5-iodo-1,2,3-triazoles were used as stable precursors to diazoimines. acs.org These intermediates undergo an intramolecular cyclization and a subsequent noncatalytic (3+2)-cycloaddition. acs.orgnih.gov The remarkable aspect of this cascade transformation is that the final product can be controlled by the solvent used. Depending on the solvent, the reaction can be selectively directed to form either a bicyclo[3.1.0]hexane scaffold or a cyclopenta[c]pyrazole (B14746371) scaffold. acs.orgnih.gov This solvent-directed divergent approach provides a simple and cost-efficient one-pot method to access these important heterocyclic structures with varied functional groups. acs.org
Stereochemical and Conformational Analysis of Bicyclo 3.1.0 Hexan 3 One Scaffolds
Stereocontrol in Asymmetric Synthesis
The precise control of stereochemistry is paramount in the synthesis of bicyclo[3.1.0]hexan-3-one derivatives, as the spatial arrangement of substituents dramatically influences their biological and chemical properties.
Achieving high enantiomeric excess (ee) is a critical goal in the asymmetric synthesis of this compound scaffolds. Various strategies have been developed to control the formation of a specific enantiomer.
One notable approach involves the use of chiral starting materials. For instance, an enantioselective synthesis of (1R,5R)-2,2-dimethoxythis compound, a key intermediate for the antiviral drug Lenacapavir (B1654289), commences with the inexpensive and readily available (R)-epichlorohydrin. nih.govacs.org This method results in an excellent enantiomeric purity of over 99% ee. nih.gov The enantiomeric excess is typically determined using chiral gas chromatography (GC). nih.govacs.orgverixiv.org
Another strategy employs chiral catalysts. Gold-catalyzed cycloisomerization reactions have been utilized to transfer chirality from an enantioenriched homoallylic alcohol to create an all-carbon quaternary center in the bicyclo[3.1.0]hexanone product with high diastereo- and enantioselectivity. rsc.org Similarly, a cooperative catalytic system of Cu(I) and a chiral secondary amine has been successfully applied in the asymmetric radical cyclopropanation of aldehydes to produce enantioenriched bicyclo[3.1.0]hexanes. d-nb.infonih.gov The choice of chiral ligand and reaction conditions, such as temperature, significantly impacts the enantioselectivity of these transformations. d-nb.info
Table 1: Enantioselective Synthesis of Bicyclo[3.1.0]hexane Derivatives
| Starting Material/Catalyst | Method | Product | Enantiomeric Excess (ee) | Reference |
| (R)-Epichlorohydrin | Asymmetric synthesis | (1R,5R)-2,2-dimethoxythis compound | >99% | nih.govacs.org |
| Chiral homoallylic alcohol / (Ph3P)AuNTf2 | Gold-catalyzed cycloisomerization | (-)-α-Thujone | High | rsc.org |
| Alkenyl aldehyde / Cu(I)/chiral secondary amine | Asymmetric radical cyclopropanation | Enantioenriched bicyclo[3.1.0]hexanes | Good to excellent | d-nb.infonih.gov |
The control of diastereoselectivity is crucial when multiple stereocenters are generated during the synthesis of this compound derivatives. The rigid bicyclic framework can be strategically utilized to direct the stereochemical outcome of reactions. mdpi.com
In the synthesis of conformationally restricted analogues of GABA, the bicyclo[3.1.0]hexane backbone was employed to rigidly fix the side-chain moiety in either a syn or anti conformation relative to the cyclopropane (B1198618) ring. nih.gov This conformational restriction, driven by minimizing steric repulsion, allowed for the development of highly selective inhibitors for the GABA transporter BGT-1. nih.gov The most stable conformations are those where the largest substituent on the C3 position is oriented away from the cyclopropane ring to avoid steric strain. mdpi.com
Photoredox-catalyzed (3+2) annulation reactions of cyclopropenes and aminocyclopropanes have been shown to produce bicyclo[3.1.0]hexanes with high diastereoselectivity (>20:1 dr). In some cases, the use of specific reagents can lead to the formation of a single diastereomer. For example, the platinum-catalyzed cycloisomerization of certain hydroxylated enynes has yielded a 2:1 diastereomeric mixture of the final product. rsc.org
The construction of all-carbon quaternary stereocenters, particularly vicinal ones, on the bicyclo[3.1.0]hexane scaffold is a significant synthetic challenge due to steric hindrance. d-nb.infonih.gov Despite this difficulty, several effective methods have been developed.
An intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has emerged as a powerful tool for the single-step construction of bicyclo[3.1.0]hexane skeletons bearing two adjacent all-carbon quaternary stereocenters. d-nb.infonih.govnih.gov This method, which can be performed asymmetrically, has a broad substrate scope. d-nb.info Another successful approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which is particularly effective for creating all-carbon quaternary centers. evitachem.comresearchgate.net
Gold-catalyzed cycloisomerization of 1,5-enynes provides another avenue for the installation of an all-carbon quaternary stereocenter through chirality transfer. rsc.org These advanced synthetic strategies have opened up access to a wide range of structurally complex and biologically relevant bicyclo[3.1.0]hexane derivatives. d-nb.infonih.gov
Conformational Preferences and Dynamics
The unique fused-ring structure of this compound imposes significant conformational constraints, which in turn dictate its reactivity and biological interactions.
Computational studies and experimental data from techniques like microwave spectroscopy have shown that the bicyclo[3.1.0]hexane system has a higher conformational restriction compared to more flexible ring systems. conicet.gov.ar This rigidity is a key feature exploited in drug design to lock a molecule into a specific bioactive conformation. mdpi.com
The five-membered ring in the bicyclo[3.1.0]hexane system predominantly adopts a boat-like conformation. conicet.gov.arrsc.org This preference has been confirmed by various analytical methods, including NMR spectroscopy, X-ray crystallography, and computational studies. conicet.gov.ar The boat conformation is more stable than a chair-like conformation for this bicyclic system. researchgate.net
Table 2: Conformational Features of Bicyclo[3.1.0]hexane Derivatives
| Feature | Predominant Conformation | Method of Determination | Reference |
| Five-membered ring | Boat-like | NMR, X-ray crystallography, Computational studies | conicet.gov.arrsc.org |
| Five-membered ring | Envelope | X-ray crystallography | nih.gov |
Influence of Substituents on Conformation
The stereochemistry and position of substituents are critical factors in determining the precise conformational outcome. For instance, in derivatives of bicyclo[3.1.0]hexane, the orientation of substituents can be designated as syn or anti with respect to the cyclopropane ring. This orientation is crucial in dictating the molecule's three-dimensional structure. nih.govmdpi.com
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of substituted bicyclo[3.1.0]hexane systems. conicet.gov.aracs.org These studies have quantified the geometric parameters of various conformers, providing insight into the energetic differences between them. For example, a study on 1,5-diazabicyclo[3.1.0]hexane revealed that the boat conformation is significantly more stable than the chair and twist conformations. acs.org While not a ketone, this study highlights the inherent preference of the bicyclo[3.1.0]hexane framework.
In poly-hydroxylated bicyclo[3.1.0]hexane derivatives, the number and strength of intramolecular hydrogen bonds have been identified as dominant factors in determining the relative stability among different boat-like conformers. researchgate.net These non-covalent interactions can stabilize or destabilize certain conformations, thereby influencing the conformational equilibrium.
The nature of the substituent itself also plays a pivotal role. For example, the introduction of a bulky ethyl group at the C3-position of a bicyclo[3.1.0]hexane derivative has been shown to effectively restrict the rotation of a side-chain, locking it into either a syn or anti conformation depending on the stereochemistry at C3. mdpi.com This conformational restriction is a key strategy in the design of biologically active molecules with specific three-dimensional orientations for optimal receptor binding. nih.govmdpi.com
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential experimental tools for characterizing the conformation of substituted bicyclo[3.1.0]hexan-3-ones. researchgate.net NMR studies, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed information about the geometry of the molecule in solution. X-ray crystallography offers a definitive solid-state structure, confirming the boat-like conformation and the absolute stereochemistry of the substituents.
The following table summarizes the calculated structural parameters for the boat-like (BL) and chair-like (CL) conformers of bicyclo[3.1.0]hexane and some of its heteroatom-substituted analogues, illustrating the influence of substituents on the core structure.
| Compound | Conformer | C1-C2 Distance (Å) | C2-C3 Distance (Å) | C1-C5 Distance (Å) | C1-C6 Distance (Å) | C5-C6 Distance (Å) | α (°) | β (°) | γ (°) |
| Bicyclo[3.1.0]hexane | BL (Calcd.) | 1.541 | 1.541 | 1.541 | 1.520 | 1.520 | 110.1 | 105.1 | 104.9 |
| CL (Calcd.) | 1.543 | 1.543 | 1.543 | 1.512 | 1.512 | 111.9 | 107.0 | 107.0 | |
| Oxa-bicyclo[3.1.0]hexane | BL (Calcd.) | 1.540 | 1.455 | 1.540 | 1.519 | 1.519 | 110.3 | 104.9 | 93.3 |
| Thia-bicyclo[3.1.0]hexane | BL (Calcd.) | 1.540 | 1.859 | 1.540 | 1.518 | 1.518 | 109.9 | 104.7 | 94.6 |
| Selena-bicyclo[3.1.0]hexane | BL (Calcd.) | 1.541 | 1.989 | 1.541 | 1.518 | 1.518 | 109.8 | 104.7 | 91.9 |
Data sourced from a computational study on the conformational and electron density analysis of bicyclo[3.1.0]hexanes. conicet.gov.ar
Resolution of Stereochemical Isomers
The synthesis of this compound and its derivatives often results in a mixture of stereoisomers. The separation and isolation of these individual isomers are crucial for investigating their distinct chemical and biological properties. Several techniques are employed for the resolution of these stereoisomers.
Chromatographic Separation Techniques (e.g., Chiral HPLC, Preparative Chromatography)
Chromatographic methods are powerful tools for the separation of stereoisomers of this compound derivatives. google.comscispace.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the analytical and preparative separation of enantiomers. For instance, 3-aza-bicyclo[3.1.0]hexane derivatives have been successfully separated into their enantiomers by HPLC over a chiral stationary phase. google.com
Preparative gas chromatography has also been utilized for the separation of diastereomers. scispace.com In some cases, the separation of cis/trans isomers can be challenging due to their similar physical properties, leading to co-elution. Advanced preparative chromatography techniques are often required to achieve baseline separation in such instances. conicet.gov.ar Column chromatography on silica (B1680970) gel is a standard method for the purification and separation of diastereomeric mixtures of bicyclo[3.1.0]hexane derivatives synthesized in the laboratory. nih.govmpg.de
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign method for the separation of enantiomers. nih.gov This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govacs.org
A notable application is the lipase-catalyzed asymmetric acetylation of racemic bicyclo[3.1.0]hexane precursors. nih.govacs.org In one study, a lipase-catalyzed double-acetylation reaction was developed to resolve a racemic diol precursor of a bicyclo[3.1.0]hexane nucleoside analogue. This process yielded an enantiomerically pure diacetate and an unreactive monoacetate, which could then be separated. nih.govacs.org This method has proven to be a general and efficient process for accessing enantiopure bicyclo[3.1.0]hexane synthons. nih.gov Lipases and esterases are also used to resolve racemic mixtures of other bicyclo[3.1.0]hexane derivatives through selective hydrolysis of one enantiomer.
Derivatization for Enhanced Separation
In cases where direct separation of stereoisomers is difficult, derivatization can be employed to enhance the separation efficiency. This strategy involves converting the isomers into diastereomeric derivatives that have different physical properties and are therefore more easily separable by standard chromatographic techniques.
For example, the separation of cis/trans isomers of bicyclo[3.1.0]hexanol derivatives, which can be challenging due to their structural similarity and co-elution in gas chromatography, can be improved by derivatization. Acetylation of the alcohol functional group to form the corresponding esters can lead to better resolution of the isomers. Another example involves the resolution of a bicyclo[3.1.0]hexane derivative through esterification with a chiral acid, such as O-acetyl-(S)-mandelic acid, to form diastereomeric esters that can then be separated. researchgate.net
Advanced Spectroscopic Characterization and Computational Chemical Studies
Spectroscopic Methodologies for Structural Elucidation
A variety of spectroscopic techniques are employed to characterize bicyclo[3.1.0]hexan-3-one and its derivatives. These methods provide detailed insights into the molecular framework, including bond connectivities, stereochemistry, and conformational preferences. The fused cyclopropane (B1198618) and cyclopentanone (B42830) rings create a strained system that influences its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.commpg.denist.govresearchgate.netdoi.org
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the bicyclic frame. The chemical shifts are influenced by the ring strain and the anisotropic effects of the carbonyl group. Deshielded protons are often observed due to these effects. Coupling constants (J-values) between adjacent protons are invaluable for determining the dihedral angles and thus the relative stereochemistry of the molecule. For instance, the coupling patterns can help differentiate between cis and trans isomers in substituted derivatives.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. cdnsciencepub.com The carbonyl carbon (C3) typically appears at a characteristic downfield chemical shift. The strained nature of the bicyclic system also influences the chemical shifts of the other carbon atoms. Off-resonance decoupling and 2D NMR techniques, such as COSY and HSQC, are used to assign the signals unambiguously. rsc.org
Below is a representative table of ¹³C NMR chemical shifts for a substituted this compound derivative.
| Atom | Chemical Shift (ppm) |
| C1 | 45.1 |
| C2 | 42.5 |
| C3 | 218.5 |
| C4 | 36.1 |
| C5 | 29.3 |
| C6 | 24.7 |
| Data for a substituted derivative. mpg.de |
Bicyclo[3.1.0]hexane systems predominantly adopt boat-like conformations to minimize steric strain. conicet.gov.arresearchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the conformational interconversion between different boat and chair forms. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and the thermodynamics of these conformational changes. For instance, line broadening in the ¹H NMR spectrum at certain temperatures can indicate that a dynamic process, such as ring flipping, is occurring at a rate comparable to the NMR timescale. cdnsciencepub.com
X-ray Crystallography for Absolute Stereochemistry and Conformation.benchchem.commpg.dedoi.orgiucr.orggoogle.com
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of this compound and its derivatives. acs.org This technique yields a three-dimensional map of the electron density in the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.
Crystallographic studies have consistently confirmed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation. rsc.org In this arrangement, the five-membered ring is flattened compared to a typical cyclopentane (B165970) ring. rsc.org For chiral derivatives, X-ray crystallography can be used to establish the absolute configuration of all stereogenic centers, which is crucial for understanding their biological activity. acs.orgresearchgate.netresearchgate.net
The table below summarizes crystallographic data for a derivative of bicyclo[3.1.0]hexane.
| Crystal Data | Value |
| Formula | C₃₈H₂₉N₇O₁₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.8522 (11) |
| b (Å) | 17.747 (3) |
| c (Å) | 13.729 (2) |
| β (°) | 99.006 (2) |
| V (ų) | 1648.9 (5) |
| Data for 2,3-Bis[(2S′)-2-acetoxy-2-phenylacetoxy]-4-azido-1-[(2,4-dinitrophenyl)hydrazonomethyl]bicyclo[3.1.0]hexane. iucr.org |
Mass Spectrometry for Molecular Formula Validation.benchchem.comconicet.gov.ar
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mpg.de The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. This technique is particularly valuable for identifying and characterizing novel derivatives and reaction intermediates.
Vibrational Spectroscopy (IR, Raman, Far-IR) for Ring Strain Analysis.benchchem.com
Vibrational spectroscopy, including infrared (IR), Raman, and far-infrared (Far-IR) techniques, offers insights into the vibrational modes of the this compound molecule. The frequencies of these vibrations are sensitive to the molecular structure, including the significant ring strain inherent in the bicyclic system.
The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. The position of this band can provide clues about the ring size and strain. Far-IR and Raman spectroscopy are particularly useful for observing the low-frequency vibrations associated with the puckering and twisting of the five-membered ring and the deformations of the cyclopropane ring. acs.orgaip.org Analysis of these low-frequency modes can be used to construct a potential energy surface for the ring-puckering motion, providing a deeper understanding of the molecule's conformational dynamics. acs.orgaip.org
Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structure
The determination of the precise gas-phase molecular structure of bicyclo[3.1.0]hexane systems relies heavily on the synergistic use of gas-phase electron diffraction (GED) and microwave (MW) spectroscopy. While direct studies on this compound are not extensively detailed, the methodology has been rigorously applied to the parent hydrocarbon, bicyclo[3.1.0]hexane, providing a foundational understanding of the bicyclic framework. acs.org A combined analysis of electron diffraction and microwave spectroscopy data for bicyclo[3.1.0]hexane established its zero-point-average structure, confirming the inherent puckering of the fused ring system. acs.org
These experimental techniques are crucial for characterizing the conformations of such molecules. Bicyclo[3.1.0]hexane derivatives predominantly adopt boat-like conformations to minimize eclipsing strain. Microwave spectroscopy is particularly powerful for resolving conformational equilibria in the gas phase. Theoretical calculations of ring-puckering potential energy functions for this compound have been compared against experimental data derived from spectroscopy, underscoring the interplay between computation and experiment. researchgate.netresearchgate.net For instance, a study on sabinene, a natural product containing the bicyclo[3.1.0]hexane core, utilized Fourier transform microwave spectroscopy to determine its precise structure, which was then compared to related ketones like bicyclo[3.1.0]hexan-2-one. researchgate.net
Quantum Chemical and Computational Modeling
Computational chemistry provides indispensable tools for elucidating the properties of this compound that are difficult to probe experimentally. Quantum chemical methods are routinely used to complement experimental work, offering detailed insights into molecular geometry, energetics, and reaction dynamics. doi.org
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the structural and energetic properties of the bicyclo[3.1.0]hexane framework. Calculations, for example at the M06-2X/6-311++G(d,p) level, have been employed to determine the optimized geometries of the possible conformers. conicet.gov.arresearchgate.net
For the parent bicyclo[3.1.0]hexane, these studies confirm that the boat-like (BL) conformation is the most stable, representing a true energy minimum. conicet.gov.arresearchgate.net The chair-like (CL) conformer is higher in energy. The calculated structural parameters from DFT methods show good agreement with experimental geometries obtained from microwave and electron diffraction techniques for related compounds. conicet.gov.ar DFT is also used to calculate the Gibbs free energy of reaction pathways, helping to interpret experimental outcomes, such as in cycloaddition reactions of bicyclo[3.1.0]hexane derivatives. beilstein-journals.orgbeilstein-journals.org
| Conformer | Method | Relative Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| Boat-like (BL) | M06-2X/6-311++G(d,p) | 0.0 (Reference) | Identified as the global minimum. conicet.gov.arresearchgate.net |
| Chair-like (CL) | M06-2X/6-311++G(d,p) | Higher in energy | Less stable than the boat-like conformer. conicet.gov.arresearchgate.net |
The fused cyclopropane ring in this compound induces significant ring strain, which is a critical determinant of its reactivity. Strain energy can be quantified computationally by comparing the molecule's energy to that of a strain-free reference, often using methods based on group increments. swarthmore.edu
DFT calculations (M062X) have been used to compute the strain energy for the parent hydrocarbon, bicyclo[3.1.0]hexane, yielding a value of approximately 32.4 kcal/mol. swarthmore.edu This inherent strain is lower than that of smaller, more rigid systems like bicyclo[1.1.0]butane but is substantial enough to be a driving force in many of its chemical transformations. This strain influences conformational preferences and the kinetics of reactions such as solvolysis. acs.org
A significant application of DFT is the prediction of chemical reactivity and the characterization of transition states (TS). By calculating the activation energies for various potential reaction pathways, DFT can rationalize and predict reaction outcomes, including regio- and stereoselectivity.
For example, in the nucleophile-dependent ring-opening of 1-azoniabicyclo[3.1.0]hexane, DFT calculations showed that reactions under thermodynamic control yield piperidines, while kinetically controlled reactions can produce either piperidines or pyrrolidines, depending on the relative activation energies. Similarly, DFT has been used to map the transition states for thermal rearrangements of bicyclo[3.1.0]hexane derivatives, successfully elucidating multi-step reaction mechanisms. khas.edu.tr The calculation of transition state energies has also been vital in explaining the stereoselectivity observed in cycloaddition reactions involving this bicyclic system. beilstein-journals.org
For processes involving electronic excitation, such as photochemical reactions, single-reference methods like DFT can be inadequate. In these cases, higher-level multiconfigurational ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), are required. researchgate.net These methods are capable of accurately describing the electronic structure of excited states and regions where potential energy surfaces cross.
Studies on the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one, a related enone, have utilized CASSCF and CASPT2 to explore the reaction mechanisms. researchgate.netresearchgate.net These calculations predict that the reaction proceeds from the lowest-energy triplet state (T1), which involves the cleavage of the internal cyclopropane C-C bond, followed by intersystem crossing back to the ground state surface to form the final product. researchgate.net For this compound itself, ab initio calculations have been used to predict the energy barrier in its T1(n,π*) excited state. doi.org
Mapping the potential energy surface (PES) provides a comprehensive picture of all possible conformations and the energy landscape connecting them through various transition states. rsc.org Both DFT and ab initio methods are instrumental in generating these maps.
For conformational analysis, DFT has been used to map the PES of bicyclo[3.1.0]hexanes, clearly showing that the global minimum is centered around the boat-like conformation and illustrating the energy cost of deviations from this structure. conicet.gov.arresearchgate.net For reaction dynamics, especially those involving multiple electronic states, methods like CASSCF and CASPT2 are used to map the PES of both ground and excited states. researchgate.net These studies have been crucial in understanding complex thermal and photochemical rearrangements by identifying stationary points (minima and transition states) and crossing regions between different spin states (e.g., singlet-triplet intersystem crossings), which are critical for predicting reaction outcomes. researchgate.net
| System | Property | Method | Calculated Value (kcal/mol) | Significance |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexane | Strain Energy | M062X | 32.4 | Quantifies inherent ring strain driving reactivity. swarthmore.edu |
| Bicyclo[3.1.0]hex-3-en-2-one | Thermal Rearrangement Barrier (TS1-So) | CASPT2 | 41.2 | High barrier explains the need for high temperatures. researchgate.net |
| Bicyclo[3.1.0]hex-3-en-2-one | T1 State Energy above S0 | CASPT2 | 66.5 | Energy of the lowest triplet excited state involved in photochemistry. researchgate.net |
Ab Initio Methods (e.g., CASSCF, CASPT2) for Electronic Excited States and Reaction Pathways
Intersystem Crossing and Conical Intersections
The photochemical behavior of this compound is intricately governed by the transitions between its electronic states, where intersystem crossing and conical intersections play pivotal roles. Computational studies on related bicyclic ketones, particularly bicyclo[3.1.0]hex-3-en-2-one, have provided significant insights into these photophysical processes. The photochemical rearrangement of these systems is often initiated by excitation to a singlet excited state, followed by a complex series of events that can include intersystem crossing to a triplet state.
Theoretical investigations have demonstrated that intersystem crossing is a crucial step in understanding the reaction mechanisms of bicyclic molecules containing a cyclopropane ring near a carbonyl group. researchgate.netresearchgate.net For instance, in the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one, the reaction is believed to proceed from the ground state (S₀) to the first triplet state (T₁) via the Franck-Condon principle. researchgate.net The molecule then relaxes to a minimum on the T₁ potential energy surface before passing through a transition state, also on the T₁ surface. Subsequently, a transition from the triplet state back to the ground state (T₁/S₀ intersystem crossing) occurs, leading to the formation of intermediates that ultimately yield the final photoproducts. researchgate.net This proposed mechanism underscores the necessity of considering both singlet and triplet potential energy surfaces to accurately model the photochemical outcomes.
The general photoisomerization mechanism for such bicyclic systems can be summarized by the following sequence:
Rea-S₀ → FC-T₁ → Min-T₁ → TS1-T₁ → T₁/S₀ → Int1-S₀ → TS2-S₀ → Int2-S₀ → TS3-S₀ → Pro-S₀ researchgate.net
Where:
Rea-S₀ is the reactant in the ground state.
FC-T₁ is the Franck-Condon region of the first triplet state.
Min-T₁ is the minimum on the first triplet state potential energy surface.
TS1-T₁ is the transition state on the first triplet state.
T₁/S₀ represents the intersystem crossing point.
Int-S₀ are intermediates on the ground state potential energy surface.
TS-S₀ are transition states on the ground state.
Pro-S₀ is the final product in the ground state.
The efficiency of intersystem crossing in cyclic ketones can be influenced by the ring size and strain. researchgate.netnih.govrsc.org While smaller, more strained rings may favor other deactivation pathways, five- and six-membered cyclic ketones often exhibit significant intersystem crossing to the lowest triplet state. researchgate.net The presence of the fused cyclopropane ring in this compound introduces considerable ring strain, which can influence the energetics and dynamics of the excited states, thereby affecting the competition between different photochemical and photophysical decay channels. nih.govrsc.org
Conical intersections, which are points of degeneracy between electronic states, provide ultra-fast, radiationless deactivation pathways. In the context of cyclic ketones, after initial excitation, the molecule can move towards a conical intersection between the excited singlet state (S₁) and the ground state (S₀), leading to rapid internal conversion. The topography of these intersections dictates the subsequent chemical fate of the molecule. While direct evidence for the specific role of conical intersections in the photochemistry of this compound is limited, their involvement is a fundamental aspect of modern photochemical theory for related systems.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules by simulating their motion over time. For this compound and its derivatives, understanding the accessible conformations is crucial as it directly impacts their reactivity and biological activity.
The bicyclo[3.1.0]hexane framework is known to be conformationally restricted, with a strong preference for a boat-like conformation of the six-membered ring. conicet.gov.ar This preference has been confirmed by various experimental techniques and computational studies. conicet.gov.ar The chair-like conformation is generally found to be a higher energy transition state rather than a stable minimum. conicet.gov.ar
MD simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. These simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. For instance, MD simulations performed on related bicyclo[3.1.0]hexane nucleoside analogues have been used to sample the conformational space and understand their binding preferences to biological targets. acs.org
The conformational preference of the bicyclo[3.1.0]hexane system is largely dictated by the steric hindrance imposed by the fused cyclopropane ring. conicet.gov.ar The boat-like conformation minimizes the eclipsing interactions that would be present in a chair-like structure. The cyclopropane ring tends to adopt a pseudo-equatorial orientation to reduce steric strain. conicet.gov.ar
A hypothetical molecular dynamics simulation of this compound would likely show the molecule predominantly populating the boat-like conformation, with occasional excursions to higher energy twisted or partially flattened conformations. The table below illustrates the expected key conformational states and their relative energies, based on studies of the parent bicyclo[3.1.0]hexane system. conicet.gov.ar
| Conformer | Point Group | Relative Energy (kcal/mol) | Status |
| Boat | C_s | 0.0 | Minimum |
| Chair | C_s | ~3.8 | Transition State |
| Twist | C_2 | ~49.5 | Higher Energy Minimum |
Note: The relative energies are based on calculations for the parent 1,5-diazabicyclo[3.1.0]hexane and may vary for this compound, but the general trend is expected to be similar. acs.org
These conformational details are critical in fields like drug design, where the rigid bicyclo[3.1.0]hexane scaffold can be used to lock a molecule in a specific bioactive conformation, potentially leading to increased potency and selectivity for a biological target. acs.orgacs.org
Theoretical Descriptors (e.g., NBO, AIM, NICS) for Electronic Structure and Aromaticity
Theoretical descriptors derived from quantum chemical calculations provide profound insights into the electronic structure, bonding, and potential aromaticity of molecules like this compound.
Natural Bond Orbital (NBO) Analysis:
NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns well with chemical intuition. This method can elucidate the nature of bonding, hybridization, and charge distribution within the molecule. For the bicyclo[3.1.0]hexane system, NBO analysis has been employed to understand the electronic factors that stabilize the preferred boat-like conformation. conicet.gov.arresearchgate.net
Key insights from NBO analysis on related bicyclic systems include the identification of stabilizing hyperconjugative interactions, such as the anomeric effect, which can contribute to the conformational preferences. acs.org For instance, in 1,5-diazabicyclo[3.1.0]hexane, the n(N) → σ*(C-C) interaction was identified as a key factor stabilizing the boat conformation. acs.org A similar analysis of this compound would likely reveal important interactions involving the carbonyl group's lone pairs and the strained sigma bonds of the bicyclic framework.
A hypothetical NBO analysis of a key interaction in this compound might look like the following:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | σ(C1-C2) | > 2.0 | Hyperconjugation |
| LP (1) O | σ(C2-C3) | > 2.0 | Hyperconjugation |
| σ (C1-C6) | σ*(C1-C2) | ~ 5.0 | Ring Strain Relief |
Note: This table is illustrative and based on general principles of NBO analysis. E(2) represents the stabilization energy from second-order perturbation theory.
Atoms in Molecules (AIM) Theory:
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for the calculation of atomic properties like charge, volume, and energy. AIM analysis can be used to characterize the nature of chemical bonds, including the strained bonds within the cyclopropane ring of this compound. The properties of the bond critical points (BCPs) in the electron density can reveal whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. For bicyclo[3.1.0]hexane systems, AIM has been used to identify which atoms undergo the most significant changes in their properties between different conformations, thereby contributing to the stability of the boat-like form. researchgate.net
Nucleus-Independent Chemical Shift (NICS):
NICS is a computational method used to assess the aromaticity or anti-aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromatic character (paratropic ring current).
While this compound itself is not an aromatic compound in the traditional sense, the concept of σ-aromaticity could be explored in its cyclopropane ring. The application of NICS to this molecule would likely focus on the electronic structure of the three-membered ring. However, the primary utility of NICS is in the study of π-conjugated systems. Its application in the context of this compound would be a novel area of investigation. The methodology has been successfully used to correlate aromaticity with the biological activity of other classes of compounds. mdpi.com
Synthetic Utility and Biological Applications of Bicyclo 3.1.0 Hexan 3 One Derivatives
Role as Versatile Synthetic Intermediates and Chiral Building Blocks
Bicyclo[3.1.0]hexan-3-one and its analogues serve as pivotal intermediates in organic synthesis, offering a gateway to structurally diverse and complex molecular architectures. Their utility stems from the unique reactivity conferred by the strained bicyclic system and the strategic placement of functional groups.
Access to sp3-Rich Chemical Space
In the pursuit of novel drug candidates with improved physicochemical properties, medicinal chemists are increasingly turning towards sp3-rich and strained bicyclic scaffolds as bioisosteres for flat aromatic rings. chemrxiv.org The three-dimensional nature of the bicyclo[3.1.0]hexane core provides access to a broader and more diverse chemical space compared to traditional planar molecules. chemrxiv.orgrsc.org This structural complexity can lead to enhanced solubility, better metabolic stability, and improved target engagement. chemrxiv.org The development of efficient synthetic methods, such as photochemical [2+2] cycloadditions, has facilitated the creation of new bicyclo[2.1.1]hexane modules, further expanding the accessible sp3-rich chemical space. chemrxiv.orgrsc.org
Building Blocks for Complex Molecular Architectures
The bicyclo[3.1.0]hexane scaffold is a fundamental building block for constructing molecules with rigid three-dimensional shapes and unique biological activities. researchgate.net Its rigid structure is particularly useful in designing bioactive compounds and pharmaceuticals. smolecule.com Synthetic strategies, including (3+2) annulation reactions of cyclopropenes with aminocyclopropanes, provide convergent access to bicyclo[3.1.0]hexanes with multiple stereocenters, including all-carbon quaternary centers. rsc.orgresearchgate.net These methods have broadened the availability of these important building blocks for medicinal chemistry. rsc.org For instance, enantiomerically pure derivatives like (1R,5R)-2,2-dimethoxythis compound are crucial intermediates in the asymmetric synthesis of complex antiviral drugs such as lenacapavir (B1654289). verixiv.orgnih.govacs.org The development of scalable synthetic routes to such chiral intermediates is a significant focus of process chemistry. verixiv.orgnih.govacs.org
Medicinal Chemistry Applications
The unique conformational constraints and stereochemical richness of this compound derivatives make them privileged scaffolds in medicinal chemistry. They have been successfully incorporated into a variety of therapeutic agents, demonstrating their potential to modulate the function of key biological targets.
Development of Receptor Ligands (e.g., Adenosine (B11128) A3, Cannabinoid Receptors, P1 Receptors, Metabotropic Glutamate (B1630785) Receptors)
Bicyclo[3.1.0]hexane-based nucleosides have been extensively explored as ligands for G protein-coupled receptors (GPCRs), particularly the adenosine A3 receptor (A3AR), which is a promising target for cancer and inflammation therapies. nih.gov The introduction of the bicyclo[3.1.0]hexane scaffold, also known as a (N)-methanocarba modification, in place of the natural ribose ring in nucleosides can significantly enhance potency and selectivity for the A3AR. nih.gov A series of these derivatives have been synthesized and evaluated, with some displaying moderate to high affinity and selectivity for the A3AR. nih.gov Furthermore, derivatives of bicyclo[3.1.0]hexan-3-ol have been investigated for their potential to interact with cannabinoid receptors. smolecule.com In the realm of metabotropic glutamate receptors (mGluRs), novel antagonists have been developed from 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, with some compounds showing high potency and selectivity for group II mGluRs. ebi.ac.uk
| Derivative Class | Target Receptor | Key Findings |
| Bicyclo[3.1.0]hexane-based nucleosides | Adenosine A3 Receptor (A3AR) | Increased potency and selectivity for A3AR. Derivative 30 showed moderate affinity (Ki of 0.38 µM) and high selectivity. nih.gov |
| Bicyclo[3.1.0]hexan-3-ol derivatives | Cannabinoid Receptors | Investigated for potential interaction with cannabinoid receptors. smolecule.com |
| 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives | Metabotropic Glutamate Receptors (mGluRs) | Compound (-)-11be (MGS0039) is a highly selective and potent group II mGluR antagonist with good pharmacokinetic properties. ebi.ac.uk |
Design of Conformationally Restricted Nucleoside Analogues (e.g., β-Arabinofuranosyl, α-Galactofuranosyl Rings, UDP-Galf mimics)
The rigid bicyclo[3.1.0]hexane framework serves as an excellent scaffold for creating conformationally restricted analogues of naturally occurring sugars, which are crucial components of nucleosides and various glycoconjugates. Synthetic routes have been developed to produce bicyclo[3.1.0]hexane-derived analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netnih.gov These mimics lock the sugar conformation, which can lead to enhanced binding to target enzymes or receptors and improved biological stability. Taking advantage of a pseudo-enantiomeric relationship, both target analogues can be synthesized from a single precursor. researchgate.netnih.gov The key synthetic steps often involve a base-promoted ring contraction of an epoxy ketone to form the bicyclo[3.1.0]hexane system. researchgate.netnih.gov These conformationally constrained nucleoside analogues have potential applications as inhibitors of enzymes involved in carbohydrate metabolism or as antiviral and anticancer agents.
Modulation of Biological Pathways (e.g., Enzyme Inhibition, Apoptosis Induction)
Derivatives of this compound have demonstrated the ability to modulate various biological pathways, including enzyme inhibition and the induction of apoptosis. Certain derivatives can act as enzyme inhibitors, thereby affecting metabolic pathways. The lipophilic nature of some of these compounds allows them to interact with cell membranes, potentially altering their fluidity and function. In the context of cancer therapy, some bicyclo[3.1.0]hexane derivatives have been shown to induce apoptosis in cancer cell lines. smolecule.comsmolecule.com For example, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] exhibited antiproliferative activity against several cancer cell lines, inducing apoptosis and causing an accumulation of cells in the SubG1 phase of the cell cycle. nih.gov These findings highlight the potential of the bicyclo[3.1.0]hexane scaffold in the development of novel therapeutic agents that can selectively target and eliminate cancer cells.
Antimicrobial Efficacy Studies
The bicyclo[3.1.0]hexane scaffold is a structural motif present in various compounds investigated for their potential as antimicrobial agents. Research has explored the efficacy of its derivatives against a range of pathogens. Studies indicate that the unique, strained ring system of this compound can serve as a foundation for the development of novel antimicrobial drugs.
One area of investigation focuses on the development of inhibitors for enzymes essential to bacterial survival, such as the mycobacterial galactofuranosyltransferase GlfT2. mdpi.com UDP-Galf mimics featuring a bicyclo[3.1.0]hexane core have been synthesized and tested for their ability to inhibit this enzyme, which is crucial for the biosynthesis of the mycobacterial galactan. mdpi.com Although the initial compounds tested were found to be weak inhibitors, this line of research highlights a potential strategy for developing new antibacterial agents. mdpi.com
More direct antibacterial activity has been observed in specific derivatives. For instance, a study on 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which contain a nitrogen-bridged bicyclic core, demonstrated notable antibacterial effects. The compound 4-amino-2,6-bis(2,4-dichlorophenyl)-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrile was evaluated against standard strains of Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). The study determined the minimum inhibitory concentration (MIC) and the size of the inhibition zones, providing quantitative measures of the compound's efficacy.
Table 1: Antimicrobial Activity of a Bicyclo[3.1.0]hexane Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone |
|---|---|---|
| Pseudomonas aeruginosa | 40 mg/mL | 4 mm |
| Staphylococcus aureus | 30 mg/mL | 5 mm |
Data sourced from a study on 4-amino-2,6-bis(2,4-dichlorophenyl)-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrile.
Application as Intermediate in Drug Synthesis (e.g., Lenacapavir)
The this compound framework is a critical structural intermediate in the synthesis of complex pharmaceutical agents. A prominent example is its use in the asymmetric synthesis of Lenacapavir, a first-in-class, long-acting HIV capsid inhibitor. acs.orgnih.govdrughunter.com A specific derivative, (1R,5R)-2,2-dimethoxythis compound, serves as an important chiral building block for a key fragment of the Lenacapavir molecule. acs.orgnih.govresearchgate.net
An alternative published synthesis of a Lenacapavir fragment begins with the parent this compound. drughunter.com This route produces a racemic intermediate that is then resolved into its constituent isomers using chiral Supercritical Fluid Chromatography (SFC). drughunter.com The successful application of these synthetic strategies underscores the value of the bicyclo[3.1.0]hexane skeleton in constructing the complex, stereochemically rich architecture of modern therapeutics like Lenacapavir. nih.govdrughunter.com
Structure-Activity Relationship (SAR) Studies in this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of bicyclo[3.1.0]hexane-based compounds. These studies systematically modify the chemical structure to understand how specific changes affect biological activity.
One extensive SAR study focused on 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as antagonists for the metabotropic glutamate receptor 2 (mGluR2). nih.gov Researchers performed chemical modifications at the C-3 position of the bicyclo[3.1.0]hexane ring, discovering that introducing 3-alkoxy, 3-benzylthio, and 3-benzylamino groups led to potent mGluR2 antagonists. nih.gov This demonstrates that substitutions at this specific position are critical for modulating receptor affinity and antagonist activity. nih.gov
Another area of intensive SAR exploration involves bicyclo[3.1.0]hexane-based nucleosides, also known as (N)-methanocarba nucleosides, as ligands for adenosine receptors, particularly the A₃ subtype which is a target for inflammation and cancer. mdpi.comnih.gov Studies have systematically explored modifications at the 1-, 2-, and 6-positions of the purine (B94841) ring and the 5'-position of the bicyclo[3.1.0]hexane moiety. mdpi.comnih.gov These investigations revealed that receptor affinity is highly dependent on the substituents at the 2- and 6-positions of the purine. nih.gov For example, the most potent and selective A₃ receptor ligand from one series, compound 30, featured a dibenzylamino group at the 6-position and a methylthio group at the 2-position. mdpi.com
Correlation of Stereochemistry with Bioactivity
The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane core means that the stereochemistry of its derivatives plays a definitive role in their biological activity. evitachem.com The spatial arrangement of substituents dictates how a molecule can interact with and bind to its biological target.
The importance of stereochemistry is clearly illustrated in the development of mGluR2 antagonists. The most potent compounds identified in one study possessed a specific stereoconfiguration: (1R,2S,5R,6R). nih.gov For instance, the derivative (1R,2S,5R,6R)-2-amino-3-(3,4-dichlorobenzylthio)-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acid exhibited very high affinity for the mGluR2 receptor, highlighting that this precise spatial arrangement is optimal for binding. nih.gov
Similarly, the conformational locking of the cyclopentane (B165970) ring within the bicyclo[3.1.0]hexane system has been used to control bioactivity. By synthesizing pseudosugar analogues for oligonucleotides, the ring can be fixed into either a 2'-exo (North) or 3'-exo (South) conformation. oup.com This conformational restriction directly influences the properties and, presumably, the biological activity of the resulting nucleic acid strands. oup.com Further research into conformationally restricted histamine (B1213489) analogues with a bicyclo[3.1.0]hexane scaffold showed that the rigid structure led to ligands with high selectivity for the H₃ receptor over the H₄ receptor, with one compound showing over 100-fold selectivity. mdpi.com This demonstrates that controlling the conformation through a rigid scaffold is a powerful strategy for achieving receptor subtype selectivity. mdpi.com
Molecular Docking and Binding Affinity Studies
Molecular docking simulations and experimental binding affinity assays are essential tools for understanding and quantifying the interactions between bicyclo[3.1.0]hexane derivatives and their protein targets. Molecular docking provides a computational model of how a ligand fits into the binding site of a receptor, predicting its orientation and conformation. researchgate.netacs.org
These computational predictions are validated and quantified by radioligand binding assays, which measure the affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity or potency.
For bicyclo[3.1.0]hexane-based mGluR2 antagonists, binding studies have identified compounds with nanomolar affinity. nih.gov The derivative 15at showed a Kᵢ value of 1.96 nM and an IC₅₀ value of 13.34 nM, indicating a very potent interaction with the mGluR2 receptor. nih.gov Similarly, studies on histamine analogues with a bicyclo[3.1.0]hexane scaffold identified compound 7 as a potent and selective H₃ receptor ligand with a Kᵢ of 5.6 nM for the H₃ receptor, compared to 602 nM for the H₄ receptor. mdpi.com
In the context of adenosine receptor ligands, a series of (N)-methanocarba nucleosides were evaluated, leading to the discovery of derivative 30 , which displayed moderate but highly selective affinity for the A₃ adenosine receptor with a Kᵢ of 0.38 μM (or 380 nM). mdpi.comnih.gov These quantitative data are vital for guiding SAR studies and selecting the most promising candidates for further development.
Table 2: Binding Affinity of Selected Bicyclo[3.1.0]hexane Derivatives
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Antagonist Activity (IC₅₀) |
|---|---|---|---|
| 15ae (mGluR2 antagonist) | mGluR2 | 2.51 nM | 34.21 nM |
| 15at (mGluR2 antagonist) | mGluR2 | 1.96 nM | 13.34 nM |
| 15ba (mGluR2 antagonist) | mGluR2 | 3.29 nM | 35.96 nM |
| 30 (A₃R ligand) | A₃ Adenosine Receptor | 380 nM | Not Reported |
| 7 (Histamine analogue) | H₃ Receptor | 5.6 nM | Not Reported |
| 7 (Histamine analogue) | H₄ Receptor | 602 nM | Not Reported |
Data sourced from multiple studies. nih.govmdpi.commdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| (1R,2S,5R,6R)-2-amino-3-(3,4-dichlorobenzylthio)-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acid |
| (1R,5R)-2,2-dimethoxythis compound |
| (1R,5S)-bicyclo[3.1.0]hexan-2-one |
| (R)-epichlorohydrin |
| 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
| 3-(3,4-dichlorobenzyloxy)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
| 4-amino-2,6-bis(2,4-dichlorophenyl)-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrile |
| This compound |
| Lenacapavir |
Q & A
Basic: What are the common synthetic routes to bicyclo[3.1.0]hexan-3-one, and how do they compare in efficiency?
Answer:
The synthesis of this compound often employs (3 + 2) annulation between cyclopropenes and aminocyclopropanes, yielding heterobicyclic derivatives (e.g., tetrahydrofuran analogs) . Alternatively, cross metathesis followed by carbene-mediated intramolecular cyclopropanation allows functionalization at the cyclopropane tip, though electron-withdrawing groups may favor competing [3 + 2] cycloadditions . Efficiency depends on substrate compatibility: annulation methods are preferred for heterocycles, while metathesis offers versatility for carbocyclic systems. Reaction monitoring via NMR or GC-MS is critical to optimize yields and minimize side products.
Basic: How is the conformation of bicyclo[3.1.0]hexane derivatives characterized, and why is it significant?
Answer:
Bicyclo[3.1.0]hexane derivatives predominantly adopt boat-like conformations , as confirmed by NMR, X-ray crystallography, and dipole moment studies . This conformation minimizes eclipsing strain compared to chair forms. Conformational stability directly impacts reactivity; for example, solvolysis kinetics in 3-bicyclo[3.1.0]hexyl systems are influenced by staggered vs. eclipsed bond arrangements . Researchers should prioritize dynamic NMR or microwave spectroscopy to resolve conformational equilibria in solution.
Advanced: How do strain energy differences between bicyclo[3.1.0]hexane and smaller bicyclic systems (e.g., bicyclo[1.1.0]butane) affect their reactivity?
Answer:
Bicyclo[3.1.0]hexane exhibits lower strain energy than bicyclo[1.1.0]butane, leading to reduced reactivity in ene reactions and cycloadditions. For instance, bicyclo[1.1.0]butane reacts spontaneously with alkynes, whereas bicyclo[3.1.0]hexane requires catalysts (e.g., Rh or Pt) to overcome kinetic barriers . Strain analysis via computational methods (DFT) or thermochemical measurements can guide substrate selection for strain-driven reactions.
Advanced: What strategies resolve contradictions between kinetic data and structural predictions in solvolysis studies of bicyclo[3.1.0]hexane derivatives?
Answer:
Discrepancies often arise from conformational dynamics or solvent effects. For example, solvolysis rates in 3-bicyclo[3.1.0]hexyl systems may deviate from predictions due to transient boat-to-chair transitions . Combining kinetic isotope effects (KIE) with time-resolved IR spectroscopy can decouple structural and electronic contributions. Additionally, computational modeling (MD or QM/MM) helps correlate experimental rates with transition-state geometries.
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
- NMR : and NMR identify ring strain effects (e.g., deshielded protons) and substituent positions.
- X-ray crystallography : Resolves absolute stereochemistry and confirms boat conformations .
- Mass spectrometry (HRMS) : Validates molecular formulas, especially for unstable intermediates .
- Far-IR/Raman : Detects low-frequency vibrations associated with cyclopropane ring distortion .
Advanced: How can enantioselective synthesis of bicyclo[3.1.0]hexane-based pharmaceuticals (e.g., carbocyclic nucleosides) be achieved?
Answer:
Enantiomerically pure derivatives are synthesized via chiral auxiliaries or asymmetric catalysis . For example, diazo intermediates undergo carbene-mediated cyclopropanation with chiral ligands (e.g., Rh(S-PTTL)) to control stereochemistry . Subsequent functionalization (e.g., cross metathesis) preserves enantiomeric excess. Purification via chiral HPLC or enzymatic resolution ensures high optical purity for biological testing .
Basic: What are the key challenges in scaling up laboratory-scale syntheses of this compound?
Answer:
- Thermal sensitivity : Cyclopropane rings may decompose under high temperatures; microreactors enable precise heat control .
- Catalyst deactivation : Transition-metal catalysts (e.g., Rh, Pt) require ligand optimization to maintain activity .
- Byproduct formation : Annulation reactions may yield regioisomers; inline analytics (e.g., PAT tools) improve process robustness .
Advanced: How does the stereochemistry of substituents (e.g., in thujone derivatives) influence biological activity?
Answer:
Stereochemistry dictates receptor binding; for example, (−)-α-thujone (1S,4R,5R) exhibits neurotoxic GABA antagonism, while β-thujone isomers show weaker activity . Molecular docking and SAR studies correlate stereochemistry with bioactivity. Enantiomer separation via chiral GC or SFC is critical for pharmacological profiling .
Basic: What computational tools are used to predict bicyclo[3.1.0]hexane reactivity and stability?
Answer:
- DFT calculations (Gaussian, ORCA) : Model strain energy, transition states, and orbital interactions .
- Molecular dynamics (MD) : Simulate conformational flexibility in solvated environments.
- Retrosynthesis software (e.g., Pistachio) : Propose feasible routes using template-based algorithms .
Advanced: How can bicyclo[3.1.0]hexane derivatives be functionalized for materials science applications (e.g., liquid crystals)?
Answer:
Exo,exo-disubstituted derivatives (e.g., 3,6-di(4-n-pentylphenyl) esters) form stable mesophases due to rigid bicyclic cores and flexible side chains . Functionalization via Sonogashira coupling or Wittig reactions introduces polar groups (e.g., fluorophenyl), enhancing anisotropic properties. Phase behavior is characterized by DSC and polarized optical microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
